![molecular formula C13H17N3O B5562775 N'-(4-pyridinylmethylene)cyclohexanecarbohydrazide](/img/structure/B5562775.png)
N'-(4-pyridinylmethylene)cyclohexanecarbohydrazide
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Description
Scientific Research Applications
Heterocyclic Synthesis
Research has demonstrated the efficiency of synthesizing N-fused heterocyclic compounds, such as imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, through a five-component cascade reaction. This method highlights the utility of related carbohydrazides in constructing complex heterocyclic frameworks, beneficial for pharmaceutical and materials science applications (Hosseini & Bayat, 2019).
Supramolecular Chemistry
Studies in supramolecular chemistry explore the role of N'-(pyridinylmethylene) carbohydrazide derivatives in engineering extended lead(II) architectures through tetrel bonding interactions. These interactions facilitate the formation of heteroleptic complexes, showcasing the compound's potential in designing novel coordination compounds with specific geometries and interaction patterns (Mahmoudi et al., 2018).
Crystal Engineering
The importance of non-covalent interactions, such as C–H⋯N, C–H⋯π, and π⋯π, in the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is highlighted. These interactions are critical in determining the molecular and crystal structures of these compounds, affecting their physicochemical properties and potential applications in materials science (Lai, Mohr, & Tiekink, 2006).
Organic Catalysis
In the realm of organic catalysis, derivatives of N'-(4-pyridinylmethylene)cyclohexanecarbohydrazide are used as organocatalysts, for instance, in the asymmetric Michael addition of cyclohexanone to nitroolefins. This showcases the compound's applicability in facilitating highly selective and efficient catalytic reactions, important for synthesizing chiral molecules (Miao & Wang, 2008).
Material Science
In material science, the self-assembly and stimuli-responsive behavior of compounds containing pyridine and hydrazide functional groups are explored. These compounds exhibit unique properties such as reverse-vesicular structures and temperature-dependent solubility changes, indicating their potential in developing smart materials for drug delivery and environmental sensing (Das & Ghosh, 2014).
properties
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-4-2-1-3-5-12)16-15-10-11-6-8-14-9-7-11/h6-10,12H,1-5H2,(H,16,17)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCLIICLWTHCQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-4-Pyridylmethyleneamino]cyclohexanecarboxamide |
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